molecular formula C16H15BrO B1441303 3-(3-Bromophenyl)-3'-methylpropiophenone CAS No. 898781-97-0

3-(3-Bromophenyl)-3'-methylpropiophenone

Cat. No.: B1441303
CAS No.: 898781-97-0
M. Wt: 303.19 g/mol
InChI Key: CMEPSPUPHSTMEA-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-3’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to the propiophenone structure

Biochemical Analysis

Biochemical Properties

3-(3-Bromophenyl)-3’-methylpropiophenone plays a significant role in biochemical reactions, particularly in the synthesis and characterization of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of monoisomeric phthalocyanines and phthalocyanine-fullerene dyads . These interactions are crucial for the formation of stable and functional biochemical compounds.

Cellular Effects

The effects of 3-(3-Bromophenyl)-3’-methylpropiophenone on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to 3-(3-Bromophenyl)-3’-methylpropiophenone can induce oxidative stress, leading to changes in cellular components such as DNA, proteins, and lipids . This compound may also affect acetylcholinesterase activity, which is essential for normal nerve pulse transmission .

Molecular Mechanism

At the molecular level, 3-(3-Bromophenyl)-3’-methylpropiophenone exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it may participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds through palladium-catalyzed processes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Bromophenyl)-3’-methylpropiophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that similar compounds can undergo oxidative degradation, leading to the formation of secondary products that may have different biochemical activities . Understanding these temporal effects is essential for optimizing the use of 3-(3-Bromophenyl)-3’-methylpropiophenone in research and industrial applications.

Dosage Effects in Animal Models

The effects of 3-(3-Bromophenyl)-3’-methylpropiophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical activities, while higher doses could lead to toxic or adverse effects. For instance, studies on similar compounds have shown dose-dependent effects on enzyme activity and cellular metabolism . It is crucial to determine the optimal dosage to maximize the compound’s efficacy while minimizing potential side effects.

Metabolic Pathways

3-(3-Bromophenyl)-3’-methylpropiophenone is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, compounds like 3-bromopyruvate have been shown to inhibit glycolytic and mitochondrial pathways, leading to reduced cancer cell growth . Understanding the metabolic pathways of 3-(3-Bromophenyl)-3’-methylpropiophenone is essential for elucidating its biochemical roles and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-(3-Bromophenyl)-3’-methylpropiophenone within cells and tissues are critical for its biochemical activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. For instance, similar compounds are known to be transported through monocarboxylic acid transporters, which facilitate their entry into cells . These interactions are vital for the compound’s effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of 3-(3-Bromophenyl)-3’-methylpropiophenone can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, compounds with similar structures have been shown to localize in mitochondria, where they exert their biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3’-methylpropiophenone typically involves the bromination of 3-phenylpropiophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Bromophenyl)-3’-methylpropiophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3’-methylpropiophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromophenyl)-3’-methylpropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3’-methylpropiophenone involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)propionic acid: Similar in structure but with a carboxylic acid group instead of a ketone.

    3-Bromophenylboronic acid: Contains a boronic acid group instead of a ketone.

    3-(3-Bromophenyl)-7-acetoxycoumarin: A coumarin derivative with similar bromine substitution.

Uniqueness

3-(3-Bromophenyl)-3’-methylpropiophenone is unique due to its specific combination of a bromine atom and a methyl group attached to the propiophenone structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

3-(3-bromophenyl)-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-7,10-11H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEPSPUPHSTMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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